

The Solubility Profile of Bronopol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Bronopol*

Cat. No.: *B193717*

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This technical guide provides an in-depth analysis of the solubility of **Bronopol** (2-bromo-2-nitropropane-1,3-diol) in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow of the experimental process.

Bronopol is a widely utilized antimicrobial agent in pharmaceutical, cosmetic, and industrial applications. A thorough understanding of its solubility is critical for formulation development, ensuring optimal delivery and stability of the final product. **Bronopol** exhibits a high affinity for polar organic solvents and is readily soluble in water, an endothermic process.^{[1][2][3][4][5]} Conversely, it is poorly soluble in non-polar solvents.^{[1][2][3][4][5]}

Quantitative Solubility of Bronopol in Organic Solvents

The following table summarizes the solubility of **Bronopol** in various organic solvents at ambient temperature (22–25 °C). This data has been compiled from various technical sources and provides a comparative overview for formulation scientists.

Solvent	Solubility (% w/v) at 22–25 °C
Methanol	89[1][2][3][5]
Ethanol	56[1][2][3][5]
Isopropanol	41[1][2][3][5]
Ethylene Glycol	61[2]
1,2-Propylene Glycol	52[2]
Dipropylene Glycol	48[2]
Polyethylene Glycol 300	>30
Methylcarbitol	54[2]
Diethyl Sebacate	10[2]
Acetic Acid	Readily Soluble[2]
Diethyl Ether	Readily Soluble[2]
Ethyl Acetate	Readily Soluble[2]
Acetone	Poorly Soluble[2]
Chloroform	Poorly Soluble[2]
Isopropyl Myristate	<0.5[2]
Liquid Paraffin (Mineral Oil)	<0.5[2][3][5]
Vegetable Oils	<0.5[2]

Note: The term "Readily Soluble" indicates a high degree of solubility, though precise quantitative data was not available in the cited sources. "Poorly Soluble" indicates a low affinity of **Bronopol** for the solvent.

Experimental Protocol: Isothermal Shake-Flask Method

The determination of **Bronopol**'s solubility in organic solvents is typically achieved using the isothermal shake-flask method, a standard and reliable technique for establishing equilibrium solubility.

Objective: To determine the saturation solubility of **Bronopol** in a given organic solvent at a constant temperature.

Materials:

- **Bronopol** (crystalline powder, >99% purity)
- Selected organic solvent (analytical grade)
- Glass flasks with airtight stoppers (e.g., 50 mL Erlenmeyer flasks)
- Thermostatically controlled shaking incubator or water bath
- Analytical balance (± 0.1 mg)
- Syringe filters (0.45 μm , solvent-compatible)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

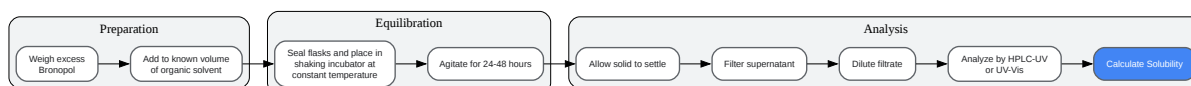
Procedure:

- **Preparation of Supersaturated Solutions:** An excess amount of **Bronopol** is added to a series of flasks containing a known volume of the organic solvent. This ensures that saturation is reached.
- **Equilibration:** The flasks are sealed to prevent solvent evaporation and placed in a shaking incubator set at a constant temperature (e.g., $25\text{ }^{\circ}\text{C} \pm 0.5\text{ }^{\circ}\text{C}$). The flasks are agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solvent.

- **Phase Separation:** After equilibration, the flasks are allowed to stand undisturbed at the constant temperature to allow the undissolved **Bronopol** to settle. An aliquot of the supernatant is then carefully withdrawn and immediately filtered through a syringe filter to remove all solid particles.
- **Sample Preparation for Analysis:** The clear, saturated filtrate is accurately diluted with the same organic solvent to a concentration within the calibrated range of the analytical instrument.
- **Quantitative Analysis:** The concentration of **Bronopol** in the diluted sample is determined using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
 - **HPLC-UV:** A reversed-phase C18 column is typically used with a suitable mobile phase (e.g., a mixture of water and acetonitrile). Detection is performed at the wavelength of maximum absorbance for **Bronopol**.
 - **UV-Vis Spectroscopy:** The absorbance of the diluted solution is measured at the wavelength of maximum absorbance for **Bronopol** in the specific solvent.
- **Calculation of Solubility:** The solubility of **Bronopol** in the solvent is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The result is typically expressed as grams of **Bronopol** per 100 mL of solvent (% w/v).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of **Bronopol**.



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Caption: Workflow for Solubility Determination.

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